
1-(Isothiazol-3-yl)éthanone
Vue d'ensemble
Description
“1-(Isothiazol-3-yl)ethanone” is a synthetic compound with a molecular formula of C5H5NOS . It belongs to the family of isothiazoles, which are organic compounds containing a five-membered heterocyclic ring .
Synthesis Analysis
Isothiazol-3 (2H)-ones, which include “1-(Isothiazol-3-yl)ethanone”, have been reported to be synthesized by oxidative cyclization of thiomalonamide derivatives, amides of 3-thionocarboxylic acids, and 4,5-dithiaoctanediamides .Molecular Structure Analysis
The molecular structure of “1-(Isothiazol-3-yl)ethanone” consists of a five-membered heterocyclic ring, which is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazol-3 (2H)-ones are known for their remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .Applications De Recherche Scientifique
Agent antibactérien
“Les composés “Isothiazol-3-yl”, y compris “1-(Isothiazol-3-yl)éthanone”, ont été identifiés comme des agents bactéricide puissants contre les souches résistantes aux antibiotiques telles que les entérobactéries résistantes aux carbapénèmes (CRE) et le Staphylococcus aureus résistant à la méthicilline (SARM) . Ces composés ont montré des résultats prometteurs dans la lutte contre ces superbactéries, qui sont résistantes à la plupart des antibiotiques actuels .
Agent antifongique
En plus de leurs propriétés antibactériennes, les composés “Isothiazol-3-yl” sont également connus pour leurs remarquables propriétés antifongiques . Ils peuvent contrôler efficacement la croissance fongique, ce qui les rend utiles dans diverses applications où la contamination fongique est un problème .
Biocide dans le traitement des eaux industrielles
Les composés “Isothiazol-3-yl” sont largement utilisés comme biocides dans les applications de traitement des eaux industrielles . Ils sont efficaces pour contrôler la croissance microbienne et la bio-salissure, assurant la qualité et la sécurité de l'eau dans ces procédés industriels .
Recherche et développement
“this compound” est utilisé dans la recherche et le développement, en particulier dans le domaine de la chimie médicinale . Les scientifiques utilisent ce composé pour concevoir et synthétiser de nouveaux analogues, étudier leurs relations structure-activité (SAR) et évaluer leur activité antibactérienne .
Potentiel thérapeutique
Certains composés “Isothiazol-3-yl” ont montré un potentiel thérapeutique dans des études d'efficacité in vivo . Par exemple, une étude a révélé qu'un composé pouvait protéger les souris contre une certaine souche bactérienne . Cela suggère des applications futures potentielles dans le développement de nouveaux agents thérapeutiques .
Disponibilité commerciale
“this compound” est disponible dans le commerce et peut être acheté à des fins de recherche et développement . Cette disponibilité facilite son utilisation dans diverses applications de recherche scientifique .
Mécanisme D'action
Target of Action
1-(Isothiazol-3-yl)ethanone, a derivative of isothiazolones, primarily targets enzymes with thiols at their active sites . Thiazoles, which include isothiazolones, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . They are known for their remarkable antifungal and antibacterial properties .
Mode of Action
The mode of action of 1-(Isothiazol-3-yl)ethanone involves the inhibition of life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .
Biochemical Pathways
They can also stimulate or block receptors in biological systems .
Result of Action
The result of 1-(Isothiazol-3-yl)ethanone’s action is the control of microbial growth and biofouling, thanks to its antifungal and antibacterial properties . It is extensively used as a biocide in various industrial water treatment applications .
Safety and Hazards
Orientations Futures
The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .
Analyse Biochimique
Biochemical Properties
1-(Isothiazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity and thereby exerting its biocidal effects. For instance, 1-(Isothiazol-3-yl)ethanone is known to inhibit proteases, which are enzymes that break down proteins . This inhibition can disrupt essential cellular processes in microorganisms, leading to their death. Additionally, the compound interacts with other biomolecules such as nucleic acids, further contributing to its antimicrobial activity.
Cellular Effects
The effects of 1-(Isothiazol-3-yl)ethanone on cells are profound, influencing various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, 1-(Isothiazol-3-yl)ethanone can alter the normal functioning of cells, leading to changes in metabolic flux and energy production . Furthermore, the compound’s interaction with nucleic acids can result in changes in gene expression, potentially leading to cell death or altered cellular functions.
Molecular Mechanism
At the molecular level, 1-(Isothiazol-3-yl)ethanone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be either reversible or irreversible, depending on the nature of the interaction. Additionally, 1-(Isothiazol-3-yl)ethanone can induce changes in gene expression by interacting with nucleic acids, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isothiazol-3-yl)ethanone have been studied over time to understand its stability and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 1-(Isothiazol-3-yl)ethanone can lead to persistent changes in cellular metabolism and gene expression, which may have implications for its use in industrial and medical applications.
Dosage Effects in Animal Models
The effects of 1-(Isothiazol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biocidal effects. It is crucial to determine the optimal dosage to balance efficacy and safety in practical applications.
Metabolic Pathways
1-(Isothiazol-3-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and toxicity of 1-(Isothiazol-3-yl)ethanone, making it essential to understand its metabolism for safe and effective use.
Transport and Distribution
Within cells and tissues, 1-(Isothiazol-3-yl)ethanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biological activity. Understanding these transport mechanisms is crucial for optimizing the use of 1-(Isothiazol-3-yl)ethanone in different applications.
Subcellular Localization
The subcellular localization of 1-(Isothiazol-3-yl)ethanone plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy. Additionally, the subcellular distribution of 1-(Isothiazol-3-yl)ethanone can influence its stability and degradation, affecting its long-term effects on cellular functions.
Propriétés
IUPAC Name |
1-(1,2-thiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNTEYLVSFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-35-7 | |
| Record name | 1-(1,2-thiazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
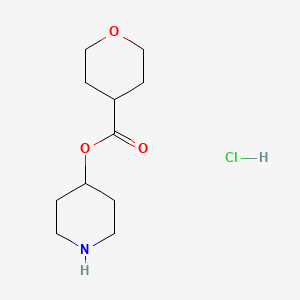
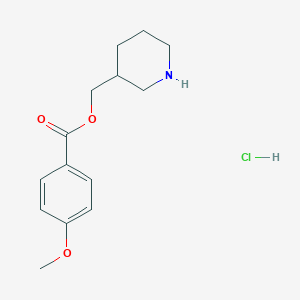
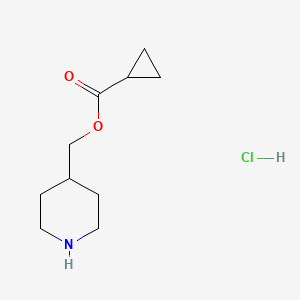


![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)

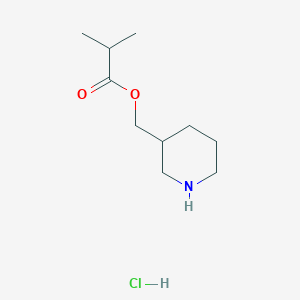
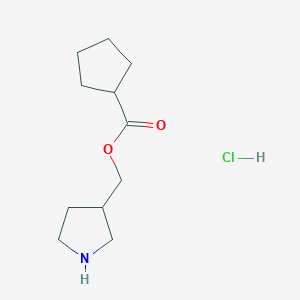
![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
